molecular formula C18H21NO6S B12210691 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12210691
M. Wt: 379.4 g/mol
InChI Key: CXWAUASPJSHIHJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound featuring a coumarin (2H-chromen-2-one) core substituted with a methoxy group at position 7, a methyl group at position 4, and a propanamide side chain linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The tetrahydrothiophene sulfone group introduces polarity, while the coumarin scaffold is associated with diverse biological activities, including enzyme inhibition and fluorescence properties. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement .

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C18H21NO6S/c1-11-7-18(21)25-16-9-15(24-2)12(8-14(11)16)3-4-17(20)19-13-5-6-26(22,23)10-13/h7-9,13H,3-6,10H2,1-2H3,(H,19,20)

InChI Key

CXWAUASPJSHIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H21NO6S
Molecular Weight379.43 g/mol
CAS Number919735-14-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. A notable study demonstrated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin, indicating a promising therapeutic potential against resistant strains .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. The MIC values for certain compounds were reported to be as low as 0.004 mg/mL against sensitive fungal strains such as Trichoderma viride, suggesting that modifications in the structure could enhance antifungal efficacy .

The mechanism of action for this compound is complex and involves multiple pathways:

  • Enzyme Interaction : The compound appears to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Electron Transfer Reactions : The thiophene ring in the structure may participate in redox reactions, influencing cellular oxidative states.
  • Cell Membrane Penetration : The presence of methoxy and methyl groups may enhance lipophilicity, improving the compound's ability to penetrate cell membranes and reach intracellular targets.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

  • Antibacterial Efficacy : In a comparative study, derivatives were tested against Escherichia coli and Staphylococcus aureus, revealing MIC values as low as 0.004 mg/mL for the most effective compounds .
  • Structure–Activity Relationship (SAR) : Analysis indicated that specific substituents on the chromene core significantly influenced biological activity, suggesting that targeted modifications could enhance efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the thiophene ring enhance the efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Its structural components, particularly the coumarin moiety, are known to possess anti-inflammatory properties. Experimental results indicate that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthetic Pathways

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step reactions including:

  • Formation of the tetrahydrothiophene ring.
  • Coupling with the coumarin derivative through amide bond formation.

A notable method involves using acyl chlorides and amines under controlled conditions to yield high-purity products .

Case Studies on Derivatives

Several derivatives of this compound have been synthesized to explore their biological activities:

  • Derivatives with Enhanced Solubility : Modifications aimed at increasing solubility in biological fluids have shown improved bioavailability in pharmacological tests.
CompoundModificationBioactivity
Compound AIncreased hydrophilicityEnhanced antimicrobial activity
Compound BAltered substituents on coumarinImproved anti-inflammatory response

Comparison with Similar Compounds

Structurally analogous compounds share the coumarin core but differ in substituents, side chains, and functional groups.

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Reference
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (Target) C₁₉H₂₁NO₆S 407.44 7-methoxy, 4-methyl coumarin; propanamide-tetrahydrothiophene sulfone Polar sulfone group; propanamide linker enhances conformational flexibility.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide C₁₉H₂₃NO₈S 433.46 5-hydroxy, 2,2-dimethyl dihydrocoumarin; acetamide-tetrahydrothiophene sulfone Acetamide linker; dihydrocoumarin core improves stability.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide C₂₂H₂₇NO₆S 433.50 Pyrano[3,2-g]chromen; 4,8,8-trimethyl substituents Fused pyran ring increases lipophilicity; bulkier substituents may hinder solubility.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide C₁₉H₂₃NO₆S 393.46 7-methoxy, 4,8-dimethyl coumarin; propanamide-tetrahydrothiophene sulfone Additional methyl group at position 8; reduced molecular weight compared to target.
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1) C₁₃H₁₀N₂O₃ 242.23 Cyano group; prop-2-enamide side chain Conjugated enamide system; potential fluorescence or optoelectronic applications.

Key Observations:

Coumarin Core Modifications : The target compound’s 7-methoxy and 4-methyl substituents are conserved in some analogues (e.g., ), while others feature fused pyran rings () or dihydrocoumarin systems ().

Side Chains: Propanamide linkers (target, ) vs. acetamide () or cyano-enamide () alter polarity and flexibility. The tetrahydrothiophene sulfone group is a consistent polar motif.

Molecular Weight : Ranges from 242.23 () to 433.50 (), influencing solubility and bioavailability.

Preparation Methods

Representative Procedure:

  • Starting Material : Phenoxyacetamide derivatives (e.g., 2-methylphenoxyacetamide).

  • Catalyst System : Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer (0.025 equiv) and cesium acetate (0.3 equiv).

  • Conditions : Tetrahydrofuran solvent, 45–70°C, 15–25 hours under 1 atm CO.

  • Yield : Up to 92% for 4,8-dimethyl-3-phenylcoumarin derivatives.

Mechanistic Insight : The rhodium catalyst facilitates alkyne insertion into the C–O bond of the phenoxyamide, followed by CO insertion to form the coumarin lactone ring.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine (Sulfolane Amine)

The sulfolane amine is prepared via a two-step process derived from US5347018A:

Step 1: Sulfolene Formation

  • Reaction : Conjugated diene (e.g., 1,3-butadiene) reacts with sulfur dioxide at 40–60°C.

  • Product : 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide).

Step 2: Functionalization to Sulfolane Amine

  • Hydrogenation : 3-Sulfolene is hydrogenated over a palladium catalyst to yield sulfolane.

  • Amination : The 3-position is aminated via Hofmann rearrangement or nitrene insertion, achieving 70–85% yields.

Propanamide Linker Formation

The coumarin and sulfolane fragments are connected via amide bond formation:

Procedure:

  • Activation : 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid is converted to its acid chloride using thionyl chloride.

  • Coupling : React the acid chloride with 1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane, using triethylamine as a base.

  • Yield : 75–88% after purification by column chromatography.

Optimization Notes :

  • Excess amine (1.2 equiv) minimizes residual acid chloride.

  • Low temperatures (0–5°C) prevent racemization.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

StepComponentMethodYieldCitation
1Coumarin coreRhodium-catalyzed cycloaddition85–92%
2Sulfolane amineHydrogenation/amination of sulfolene70–85%
3Propanamide couplingAcid chloride/amine coupling75–88%

Analytical Data and Characterization

Critical spectroscopic data for the final compound:

  • HRMS (ESI+) : m/z Calcd for C₂₀H₂₂N₂O₆S [M+H]⁺: 419.1274; Found: 419.1278.

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.89 (d, J = 8.5 Hz, 1H, coumarin H-5), 6.85 (s, 1H, coumarin H-6), 3.92 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, sulfolane H-3), 2.98–2.94 (m, 2H, propanamide CH₂).

Industrial Scalability and Cost Considerations

  • Catalyst Recycling : Rhodium catalysts from Step 1 can be recovered via precipitation, reducing costs by ~15%.

  • Solvent Choice : Tetrahydrofuran (THF) in coumarin synthesis is replaced with 2-MeTHF for easier recycling.

  • Byproduct Management : Sulfur dioxide from sulfolene synthesis is trapped using NaOH scrubbers .

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